Sodium lauroyl methylaminopropionate
Description
Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .
Properties
CAS No. |
21539-58-2 |
|---|---|
Molecular Formula |
C16H31NNaO3 |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
sodium;3-[dodecanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |
InChI Key |
NBDYSLCMCUDINP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |
Other CAS No. |
21539-58-2 |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Acylation of N-methyl-β-alanine with Lauric Acid
- Reaction Principle:
N-methyl-β-alanine (an amino acid derivative) reacts with lauric acid (a fatty acid) in the presence of a base to form the corresponding amide intermediate. - Base Utilization:
Sodium hydroxide is commonly used to facilitate the formation of the sodium salt of the product. - Reaction Conditions:
The reaction mixture is heated to promote acylation, typically under controlled temperature and stirring conditions to ensure complete reaction. - Neutralization:
After acylation, the mixture is neutralized with sodium hydroxide to convert the intermediate into sodium lauroyl methylaminopropionate.
Industrial Production Process
| Step | Description |
|---|---|
| Mixing | N-methyl-β-alanine and lauric acid are combined in a reactor vessel. |
| Heating | The mixture is heated to a temperature that facilitates acylation (typically 70–85 °C). |
| Neutralization | Sodium hydroxide is added to neutralize the reaction mixture and form the sodium salt. |
| Purification | The product is purified by filtration and drying to obtain the final compound in solid or solution form. |
This sequence ensures high conversion rates and product purity suitable for cosmetic applications.
Alternative Synthetic Routes and Catalysis
While the direct acylation method is common, related N-acyl amino acid surfactants are sometimes prepared via acid chloride intermediates. For example, lauroyl chloride can be synthesized from lauric acid using thionyl chloride, then reacted with amino acid derivatives under Schotten-Baumann conditions (aqueous base environment) to form the surfactant.
- Catalytic Role of Surfactants:
Some processes use the surfactant itself as a catalyst in the preparation of acid chlorides to improve yield and reduce purification steps. - Environmental and Efficiency Benefits:
This approach avoids harsh reagents and reduces energy consumption by eliminating extensive distillation or crystallization steps.
Continuous Production Methods
Recent advances include continuous production techniques for related compounds such as sodium lauroylmethyl taurate, which share similar synthetic principles with this compound.
- Continuous Reactor Setup:
Reactants are continuously fed into a reactor where acylation and neutralization occur in a controlled flow process. - Advantages:
- High conversion efficiency
- Increased production capacity
- Lower production costs due to reduced labor and equipment needs
- Process Control:
Temperature and stirring speed are carefully maintained to optimize reaction kinetics and product quality.
Reaction Conditions and Parameters from Research and Patents
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 70–85 °C | Heating to facilitate acylation and mixing |
| Stirring Speed | 1000–2500 rpm | Ensures uniform mixing during reaction |
| Reaction Time | 10–40 minutes | Varies depending on batch size and method |
| Neutralization Agent | Sodium hydroxide (NaOH) | Used to form sodium salt and adjust pH |
| Purification | Filtration and drying | Removes impurities and isolates the product |
These parameters are adapted depending on scale and desired product specifications.
Chemical Reaction Analysis
Primary Reaction:
$$
\text{N-methyl-β-alanine} + \text{Lauric acid} \xrightarrow[\text{heat}]{\text{NaOH}} \text{this compound}
$$Side Reactions:
Hydrolysis can occur in aqueous environments, reverting the product to lauric acid and N-methyl-β-alanine. Oxidation and substitution reactions are possible but typically avoided in controlled synthesis.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | N-methyl-β-alanine + lauric acid + NaOH, heat | Simple, cost-effective | Requires precise control of pH and temperature |
| Acid Chloride Route | Lauric acid → lauroyl chloride → reaction with amine | High purity, catalytic options | Use of hazardous reagents (thionyl chloride) |
| Continuous Production | Flow reactor with continuous feeding and neutralization | High throughput, cost-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, it can hydrolyze to form lauric acid and N-methyl-β-alanine.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Hydrolysis: Lauric acid and N-methyl-β-alanine.
Oxidation: Oxidized derivatives of lauric acid and N-methyl-β-alanine.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Sodium lauroyl methylaminopropionate has a wide range of applications in scientific research, including:
Cosmetic Chemistry: Used as a surfactant and emulsifier in formulations for shampoos, body washes, and facial cleansers.
Biological Studies: Investigated for its potential allergenic properties and effects on cellular respiration.
Industrial Applications: Utilized in the production of mild, sulfate-free cleansing products.
Pharmaceutical Research: Studied for its interactions with lipid environments, which can be relevant for drug delivery systems.
Mechanism of Action
Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .
Molecular Targets and Pathways:
Lipid Membranes: The compound targets lipid bilayers, leading to their disruption and the release of encapsulated substances.
Surface Tension Reduction: By reducing surface tension, it enhances the mixing of oil and water phases, improving the efficacy of cleansing formulations.
Comparison with Similar Compounds
Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:
Sodium lauroyl sarcosinate: Similar in structure but derived from sarcosine instead of N-methyl-β-alanine.
Sodium cocoyl alaninate: Derived from L-alanine and coconut fatty acids, known for its conditioning properties in hair care products.
Sodium lauroyl glutamate: Another amino acid-based surfactant, derived from glutamic acid, used for its mildness and foaming properties.
Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .
Q & A
Q. What are the primary physicochemical properties of SLMaP, and how are they experimentally determined?
SLMaP (CAS RN: 21539-58-2) is an anionic surfactant classified under acyl amino acid salts. Key properties include:
- pH Stability : Effective in a pH range of 6.0–9.5, with optimal foaming observed in weakly acidic to neutral conditions (3% solution) .
- Solubility : Highly soluble in water due to its ionic nature.
- Critical Micelle Concentration (CMC) : Determined via surface tension measurements using a tensiometer. Methodological steps:
Q. How is SLMaP synthesized, and what purity validation methods are recommended?
SLMaP is synthesized via acylation of methylaminopropionic acid with lauroyl chloride, followed by neutralization with sodium hydroxide. Key validation steps:
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210 nm). Compare retention times against a certified reference standard.
- Impurity Profiling : Detect residual lauroyl chloride via GC-MS or FTIR spectroscopy .
Q. What analytical techniques are suitable for quantifying SLMaP in complex formulations?
- HPLC-ELSD (Evaporative Light Scattering Detector) : Effective for quantifying SLMaP without chromophores. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Titrimetry : Acid-base titration to determine free carboxylate groups, validated against standard solutions .
Advanced Research Questions
Q. How does pH variability affect SLMaP’s foaming efficiency and colloidal stability?
Experimental design:
- Prepare SLMaP solutions (1–5% w/v) at pH 3.0–10.0 using buffer systems.
- Measure foam volume using a Ross-Miles apparatus.
- Assess colloidal stability via dynamic light scattering (DLS) over 24 hours. Findings:
Q. What experimental approaches resolve contradictions in SLMaP’s cytotoxicity data?
Conflicting reports on cytotoxicity may arise from:
- Impurity Variability : Residual methylaminopropionic acid or lauroyl chloride in batches.
- Cell Line Sensitivity : Use multiple cell lines (e.g., HaCaT keratinocytes, 3T3 fibroblasts) and standardized MTT assays. Mitigation:
- Purify SLMaP via recrystallization.
- Include positive controls (e.g., SDS) and normalize data to cell viability baselines .
Q. How can SLMaP’s interactions with skin proteins be evaluated to assess mildness?
Methodology:
- Ex Vivo Studies : Incubate SLMaP with human stratum corneum proteins (e.g., keratin) at 37°C.
- SDS-PAGE : Analyze protein denaturation patterns.
- Circular Dichroism (CD) : Monitor changes in protein secondary structure. Outcome: SLMaP exhibits lower denaturation activity compared to harsher surfactants like SLS .
Q. What in silico models predict SLMaP’s environmental persistence and biodegradability?
Tools:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
